molecular formula C12H12O4 B8305879 4-Isopropoxy-1-benzofuran-2-carboxylic acid

4-Isopropoxy-1-benzofuran-2-carboxylic acid

Cat. No. B8305879
M. Wt: 220.22 g/mol
InChI Key: SJZXWJXXYDBPHV-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To 0.15 g (0.62 mmole) of 4-isopropoxy-1-benzofuran-2-carboxylate in 2.5 mL of methanol and 2.5 mL of THF was added 3 mL of 1N sodium hydroxide solution. The solution was stirred at room temperature for 45 minutes. The reaction mixture was concentrated in vacuo, the residue was diluted with water and neutralized with 1N HCl to pH ˜3-4, and then extracted with ethyl acetate. The organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give 0.13 g of 4-isopropoxy-1-benzofuran-2-carboxylic acid. Yield 94%. m.p. 148-150° C. MS: 219.1(M−H)−.
Name
4-isopropoxy-1-benzofuran-2-carboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[C:10]2[CH:11]=[C:12]([C:14]([O-:16])=[O:15])[O:13][C:9]=2[CH:8]=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[OH-].[Na+]>CO.C1COCC1>[CH:1]([O:4][C:5]1[C:10]2[CH:11]=[C:12]([C:14]([OH:16])=[O:15])[O:13][C:9]=2[CH:8]=[CH:7][CH:6]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-isopropoxy-1-benzofuran-2-carboxylate
Quantity
0.15 g
Type
reactant
Smiles
C(C)(C)OC1=CC=CC2=C1C=C(O2)C(=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water and neutralized with 1N HCl to pH ˜3-4
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)OC1=CC=CC2=C1C=C(O2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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